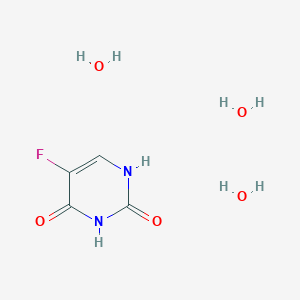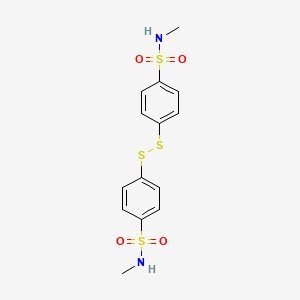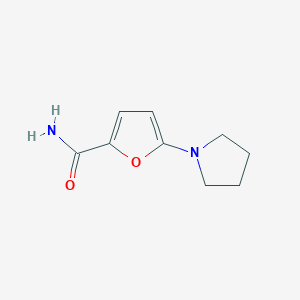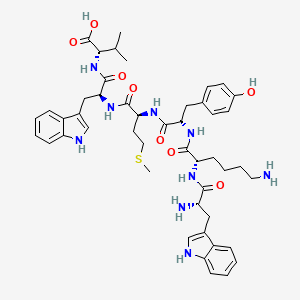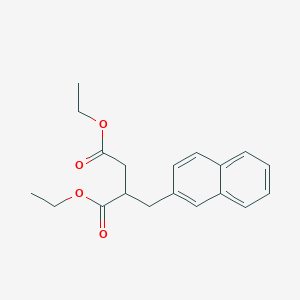
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester is an organic compound with the molecular formula C16H16O4 It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by a 2-naphthalenylmethyl group and two ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The naphthalenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the specific substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form the corresponding carboxylic acids, which can then participate in further biochemical reactions. The naphthalenylmethyl group can interact with aromatic receptors and enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Butanedioic acid, (phenylmethyl)-, diethyl ester
- Butanedioic acid, (2-naphthalenylmethyl)-, 1-methyl ester
- Butanedioic acid, (phenylmethyl)-, 1,4-dimethyl ester
Uniqueness
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester is unique due to the presence of the 2-naphthalenylmethyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
848153-88-8 |
|---|---|
Fórmula molecular |
C19H22O4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
diethyl 2-(naphthalen-2-ylmethyl)butanedioate |
InChI |
InChI=1S/C19H22O4/c1-3-22-18(20)13-17(19(21)23-4-2)12-14-9-10-15-7-5-6-8-16(15)11-14/h5-11,17H,3-4,12-13H2,1-2H3 |
Clave InChI |
WKBGBJJSYWJCCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


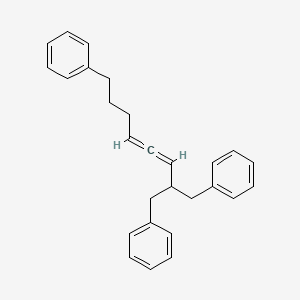



![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
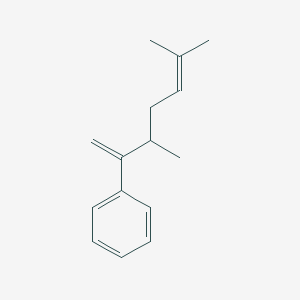
![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)

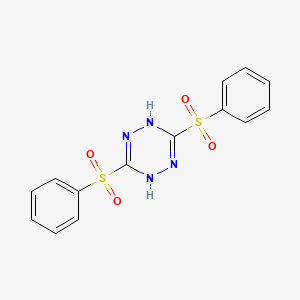
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)
